molecular formula C5H6N4S B1225023 N-Pyrazinylthiourea CAS No. 31437-05-5

N-Pyrazinylthiourea

Cat. No. B1225023
M. Wt: 154.2 g/mol
InChI Key: TWGSSYKLXJRVDA-UHFFFAOYSA-N
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Patent
US07799814B2

Procedure details

A solution of N-[(pyrazin-2-ylamino) carbonothioyl]benzamide (25 g, 0.096 mol) in 10% NaOH solution (200 ml) is stirred at 80° C. for 20 min. The reaction mixture is cooled and the solvent is removed under vacuum. The residue is acidified with 2M HCl to pH=1 and then basified with ammonium hydroxide. The solid precipitated is collected by filtration and dried under suction affording N-Pyrazin-2-ylthiourea as a solid (12 g; 80%). 1H NMR (DMSO-d6, 300 MHz): δ 8.24 (br s, 2H), 8.54 (s, 1H), 9.10 (m, 1H), 9.95 (m, 1H), 10.66 (br s, 1H). M+ (ESI): 154.9. HPLC (Method B), Rt: 3.47 min (purity: 98.23%). TLC: Chloroform/methanol (9/1): Rf−0.25. Mp: 234° C.-235° C.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[NH:7][C:8]([NH:10]C(=O)C1C=CC=CC=1)=[S:9]>[OH-].[Na+]>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[NH:7][C:8]([NH2:10])=[S:9] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
N1=C(C=NC=C1)NC(=S)NC(C1=CC=CC=C1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
the solvent is removed under vacuum
CUSTOM
Type
CUSTOM
Details
The solid precipitated
FILTRATION
Type
FILTRATION
Details
is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under suction

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=NC=C1)NC(=S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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